PTC-209 hydrobromide is a small molecule inhibitor that specifically targets the transcriptional activity of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein. [, , , , , , , , , , , , , , , , , , , , ] BMI1 is a component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator involved in gene silencing. [, , , , , , ] PTC-209 hydrobromide is widely used in scientific research to investigate the role of BMI1 in various biological processes, including cancer development, stem cell self-renewal, and cellular differentiation.
Mechanism of Action
PTC-209 hydrobromide primarily acts by inhibiting the transcriptional activity of the BMI1 protein. [, , , , , ] This inhibition leads to the downregulation of BMI1 and its associated repressive histone mark H2AK119ub1. [, , , ] Consequently, genes normally silenced by BMI1, including tumor suppressor genes, are derepressed. [, , ] This, in turn, can lead to various cellular responses like cell cycle arrest, apoptosis, and differentiation, depending on the cell type and context. [, , , , , , ]
Applications
Cancer Cell Growth Inhibition: Studies have demonstrated the ability of PTC-209 hydrobromide to inhibit the growth of various cancer cell lines in vitro, including those derived from lung cancer, [] breast cancer, [, , , ] colorectal cancer, [, , , ] glioblastoma, [, ] multiple myeloma, [] biliary tract cancer, [] acute myeloid leukemia, [, , ] esophageal squamous cell carcinoma, [] alveolar rhabdomyosarcoma, [] and canine osteosarcoma. []
Cancer Stem Cell Targeting: PTC-209 hydrobromide has demonstrated potential in targeting cancer stem cells (CSCs), which are believed to contribute to tumor initiation, progression, and drug resistance. Research suggests that it can inhibit the self-renewal and survival of CSCs in various cancer types, including glioblastoma, [] multiple myeloma, [] biliary tract cancer, [] and breast cancer. [, ]
Synergistic Effects with Other Anticancer Agents: Studies indicate that PTC-209 hydrobromide can enhance the efficacy of conventional chemotherapeutic drugs and other anticancer agents. [, , ]
Elucidating the Role of BMI1 in Cancer: PTC-209 hydrobromide serves as a valuable tool to investigate the molecular mechanisms by which BMI1 contributes to cancer development and progression. [, , , , ]
Cardiac Reprogramming: Research has shown that PTC-209 hydrobromide, in combination with other agents, can enhance the reprogramming of fibroblasts into induced cardiomyocytes. [, ]
Related Compounds
Tebipenem
Compound Description: Tebipenem is a β-lactam antibiotic of the carbapenem class. It is administered orally as the prodrug tebipenem pivoxil hydrobromide. Tebipenem exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL) and AmpC producing organisms. It is being developed for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). [, , , ]
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancer, including lung, ovarian, and testicular cancer. It works by crosslinking DNA, which interferes with cell division and leads to cell death. [, ]
Oxaliplatin
Compound Description: Oxaliplatin is another platinum-based chemotherapy drug similar in mechanism to cisplatin. It is used primarily for treating colorectal cancer. []
Relevance: Although belonging to the same class as cisplatin, oxaliplatin is not structurally related to PTC-209 hydrobromide. The combination of PTC-209 hydrobromide and oxaliplatin was investigated in the context of colon cancer treatment, but it did not demonstrate a synergistic effect. []
5-Fluorouracil
Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA synthesis. It is used to treat a wide variety of cancers. []
Relevance: 5-Fluorouracil is not structurally related to PTC-209 hydrobromide. Similar to oxaliplatin, the combination of PTC-209 hydrobromide and 5-FU did not show a synergistic effect against colon cancer cells. []
Camptothecin
Compound Description: Camptothecin is a plant-derived alkaloid with anti-cancer properties. It inhibits the enzyme topoisomerase I, involved in DNA replication. []
Relevance: Camptothecin is not structurally related to PTC-209 hydrobromide. Research has shown that PTC-209 hydrobromide can enhance the anti-cancer effects of camptothecin in breast cancer cells. []
Frondoside A
Compound Description: Frondoside A is a marine-derived triterpenoid glycoside known for its anticancer activity. []
Relevance: While sharing anticancer properties, Frondoside A is not structurally related to PTC-209 hydrobromide. Notably, the study demonstrated that PTC-209 hydrobromide enhances the anti-cancer effects of Frondoside A in various cancer cell lines, including lung, breast, and colon cancer. []
SAHA (Vorinostat)
Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma. []
Relevance: SAHA is not structurally related to PTC-209 hydrobromide. It was investigated in combination with PTC-209 hydrobromide and other epigenetic modifiers as a potential treatment strategy for glioblastoma multiforme (GBM). []
5-Azacytidine (Azacitidine)
Compound Description: 5-Azacytidine, also known as Azacitidine, is a demethylating agent that incorporates into DNA and inhibits DNA methyltransferase. It is primarily used to treat myelodysplastic syndromes. []
Relevance: 5-Azacytidine is not structurally related to PTC-209 hydrobromide but was combined with PTC-209 hydrobromide and other drugs in a study investigating synergistic effects against glioblastoma multiforme (GBM). []
GSK-126
Compound Description: GSK-126 is a potent, selective inhibitor of the histone methyltransferase EZH2, an enzymatic component of Polycomb Repressive Complex 2 (PRC2). [, ]
Dextromethorphan Hydrobromide
Compound Description: Dextromethorphan hydrobromide is a cough suppressant commonly used to relieve cough caused by the common cold and other respiratory infections. []
Artemisinin
Compound Description: Artemisinin is a sesquiterpene lactone with potent antimalarial activity, derived from the plant Artemisia annua. It is a known inhibitor of the Bmi1 protein, a target of PTC-209 hydrobromide. []
Relevance: While not directly structurally related to PTC-209 hydrobromide, Artemisinin shares a common target: the Bmi1 protein. The study investigated the effects of Artemisinin, along with other Bmi1 inhibitors, on leukemia cells, highlighting the potential of Bmi1 inhibition as a therapeutic strategy. []
PRT4165
Compound Description: PRT4165 is a small molecule inhibitor of the Bmi1 protein, similar to PTC-209 hydrobromide. []
Relevance: Although the exact structure of PRT4165 is not specified in the provided research, it is classified as a Bmi1 inhibitor, suggesting potential structural similarities to PTC-209 hydrobromide. The study investigated the effects of PRT4165, along with PTC-209 hydrobromide and other Bmi1 inhibitors, on leukemia cells. []
Carboplatin
Compound Description: Carboplatin is a platinum-based chemotherapy drug used to treat various cancers, including ovarian, lung, and head and neck cancers. It works similarly to cisplatin by interfering with DNA replication. []
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity, used in the treatment of a wide range of cancers, including leukemia, lymphoma, and breast cancer. []
PTC-596
Compound Description: PTC-596 is a second-generation, small molecule inhibitor of the Bmi1 protein. It functions by promoting the degradation of Bmi1. []
Relevance: PTC-596, while not explicitly stated as structurally related to PTC-209 hydrobromide, targets the same protein, Bmi1. The research highlights PTC-596 as a potential therapeutic agent for acute leukemia, suggesting a similar mechanism of action to PTC-209 hydrobromide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Polycomb complex protein BMI-1 is a polycomb ring finger oncogene that regulates the p16 and p19 cell cycle inhibitor genes. It is necessary for efficient self-renewing cell divisions of stem cells in several tissues and can be over-expressed in tumors. PTC-209 is a BMI-1 inhibitor (IC50 = ~ 0.5 μM) that irreversibly impairs colorectal cancer-initiating cell (CIC) growth. It reduces tumor growth in CIC xenograft assays and abrogates colorectal cancer cell self-renewal in vivo, reducing their tumorigenic potential. a potent and selective BMI-1 inhibitor PTC-209 is a potent BMI-1 inhibitor with potential anticancer activity. PTC-209 inhibits endogenous BMI-1 expression in human colorectal HCT116 and human fibrosarcoma HT1080 tumor cells. PTC-209 decreases colorectal tumor cell growth in a BMI-1-dependent way. In addition, PTC-209 impairs colorectal cancer-initiating cells (CICs) through irreversible growth inhibition.
PT-2385 is under investigation in clinical trial NCT03108066 (PT2385 for the Treatment of Von Hippel-lindau Disease-associated Clear Cell Renal Cell Carcinoma).
PT2399 is a first-in-class, orally available, small molecule inhibitor of HIF-2 that selectively disrupts the heterodimerization of HIF-2α with HIF-1β. Preclinical and clinical data indicate that PT2399 is effective in blocking cancer cell growth, proliferation, and tumor angiogenesis characteristic in ccRCC.
PT-262 is a ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor. It induces cytoskeleton remodeling and migration inhibition in lung carcinoma cells.
RN983 is a potent and selective BTK inhibitor. RN983 potently, selectively, and reversibly inhibited the Btk enzyme. RN983 displayed functional activities in human cell-based assays in multiple cell types, inhibiting IgG production in B-cells with an IC50 of 2.5 ± 0.7 nM and PGD2 production from mast cells with an IC50 of 8.3 ± 1.1 nM. RN983 displayed similar functional activities in the allergic mouse model of asthma when delivered as a dry powder aerosol by nose-only inhalation. Inhalation of aerosolized RN983 may be effective as a stand-alone asthma therapy or used in combination with inhaled steroids and β-agonists in severe asthmatics due to its potent inhibition of mast cell activation.